Moricizine

Descripción

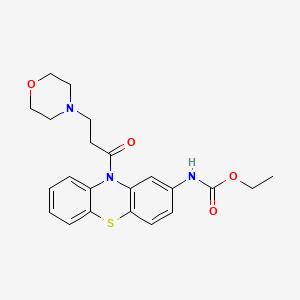

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl N-[10-(3-morpholin-4-ylpropanoyl)phenothiazin-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4S/c1-2-29-22(27)23-16-7-8-20-18(15-16)25(17-5-3-4-6-19(17)30-20)21(26)9-10-24-11-13-28-14-12-24/h3-8,15H,2,9-14H2,1H3,(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBVWMNBEHXPSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023335 | |

| Record name | Moricizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Moricizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014818 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>64.1 [ug/mL] (The mean of the results at pH 7.4), 3.39e-02 g/L | |

| Record name | SID50086819 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Moricizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00680 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Moricizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014818 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

31883-05-3 | |

| Record name | Moricizine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31883-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Moricizine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031883053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Moricizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00680 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Moricizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Moracizine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MORICIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GT1D0TMX1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Moricizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014818 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

156-157 °C, 156 - 157 °C | |

| Record name | Moricizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00680 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Moricizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014818 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Moricizine on Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moricizine is a Class I antiarrhythmic agent with a complex and potent mechanism of action centered on the blockade of voltage-gated sodium channels (Nav). This technical guide provides a comprehensive overview of the molecular interactions between this compound and sodium channels, detailing its binding kinetics, state-dependent blockade, and effects on channel gating. Quantitative data from key electrophysiological studies are summarized, and detailed experimental methodologies are provided. Furthermore, this guide utilizes graphical representations to elucidate the intricate signaling pathways and experimental workflows associated with the study of this compound's effects, serving as a critical resource for researchers in pharmacology and drug development.

Introduction

This compound, a phenothiazine derivative, is classified as a Class I antiarrhythmic drug, exhibiting characteristics of both subclasses Ia and Ic, though it more closely aligns with Class Ic properties.[1][2] Its primary therapeutic effect in managing ventricular arrhythmias stems from its ability to modulate cardiac action potentials by blocking the rapid inward sodium current (INa).[3][4] This blockade slows the maximum rate of depolarization (Vmax) of the cardiac action potential (Phase 0), thereby reducing conduction velocity in the atria, ventricles, and His-Purkinje system.[5][6] A hallmark of this compound's action is its state- and use-dependent blockade of sodium channels, signifying a higher affinity for channels in the open and inactivated states compared to the resting state.[3][7] This property contributes to its enhanced efficacy at higher heart rates.

State-Dependent Blockade of Sodium Channels

The interaction of this compound with sodium channels is highly dependent on the conformational state of the channel. Voltage-gated sodium channels transition between three primary states: resting (closed), open, and inactivated. This compound exhibits a differential affinity for these states, a characteristic that is fundamental to its mechanism of action.

Binding Affinity and Kinetics

Electrophysiological studies have demonstrated that this compound binds to sodium channels with varying affinities depending on their state. The drug shows a preference for the inactivated state, which is crucial for its antiarrhythmic effect.[7][8] This preferential binding stabilizes the inactivated state, prolonging the refractory period of the channel and reducing the availability of channels to open in response to a subsequent depolarization.

| Parameter | Value | Cell Type | Holding Potential | Reference |

| Dissociation Constant (Kd) - Resting State | 105 µM | Feline Ventricular Myocytes | -140 mV | [7] |

| Hill Coefficient | 1.3 | Feline Ventricular Myocytes | -140 mV | [7] |

| Recovery from Inactivation (τ) | 8 s | Feline Ventricular Myocytes | -140 mV | [7] |

Table 1: Quantitative Parameters of this compound's Interaction with Sodium Channels

The slow recovery from inactivation in the presence of this compound is a key feature of its Class Ic-like activity.[2] This slow dissociation from the inactivated state means that a proportion of sodium channels remain blocked even at the end of diastole, leading to a cumulative block at faster heart rates (use-dependence).

Effect on Channel Gating

This compound's interaction with sodium channels alters their gating properties. A significant effect is a hyperpolarizing shift in the steady-state inactivation curve. This means that at any given membrane potential, a larger fraction of sodium channels will be in the inactivated state in the presence of the drug, further reducing sodium current availability.

| Drug Concentration | Shift in Steady-State Inactivation (h∞) | Cell Type | Reference |

| 30 µM | -7.3 ± 2.4 mV | Feline Ventricular Myocytes | [7] |

Table 2: Effect of this compound on Sodium Channel Steady-State Inactivation

Inhibition of Late Sodium Current (INaL)

In addition to blocking the peak sodium current, this compound has been shown to inhibit the late component of the sodium current (INaL).[8][9] The late sodium current is a small, sustained inward current that can be augmented under pathological conditions and contribute to arrhythmogenesis. By inhibiting INaL, this compound can help to shorten the action potential duration and suppress early afterdepolarizations, further contributing to its antiarrhythmic efficacy.

In studies using mouse atrial myocytes where the late sodium current was enhanced with Anemone toxin II (ATX II), this compound demonstrated a significant reduction in INaL density.[9]

| Condition | INaL Density (pA/pF) | Cell Type | Reference |

| Baseline | 0.31 ± 0.02 | Mouse Atrial Myocytes | [9] |

| With ATX II (3 nM) | 1.44 ± 0.03 | Mouse Atrial Myocytes | [9] |

| With ATX II + this compound | 0.56 ± 0.02 | Mouse Atrial Myocytes | [9] |

Table 3: this compound's Effect on ATX II-Enhanced Late Sodium Current

Experimental Protocols

The characterization of this compound's mechanism of action relies on precise electrophysiological techniques, primarily the whole-cell patch-clamp method.

Whole-Cell Patch-Clamp Recording of Peak Sodium Current

This protocol is designed to measure the effect of this compound on the peak inward sodium current in isolated cardiomyocytes.

-

Cell Preparation: Single ventricular or atrial myocytes are isolated from animal models (e.g., feline or murine) through enzymatic digestion.

-

Solutions:

-

External Solution (in mM): NaCl 135, CsCl 5, CaCl2 2, MgCl2 1, HEPES 10, glucose 10; pH adjusted to 7.4 with CsOH.

-

Internal (Pipette) Solution (in mM): CsF 120, CsCl 20, EGTA 10, HEPES 10, MgATP 5; pH adjusted to 7.2 with CsOH.

-

-

Voltage-Clamp Protocol for Tonic Block:

-

Hold the cell at a hyperpolarized potential (e.g., -140 mV) to ensure all sodium channels are in the resting state.

-

Apply a depolarizing test pulse to a potential that elicits the maximal peak inward current (e.g., -30 mV) for a short duration (e.g., 50 ms).

-

Record the peak inward current in the absence (control) and presence of varying concentrations of this compound.

-

-

Voltage-Clamp Protocol for Steady-State Inactivation:

-

Hold the cell at a holding potential of -120 mV.

-

Apply a series of 500 ms conditioning pre-pulses to a range of potentials (e.g., from -140 mV to -50 mV in 10 mV increments).

-

Immediately following each pre-pulse, apply a test pulse to -30 mV to measure the available sodium current.

-

Plot the normalized peak current as a function of the pre-pulse potential to generate the steady-state inactivation curve.

-

Measurement of Use-Dependent Block

This protocol assesses the frequency-dependent nature of this compound's sodium channel blockade.

-

Voltage-Clamp Protocol:

-

Hold the cell at a potential of -100 mV.

-

Apply a train of depolarizing pulses to -30 mV (e.g., 20 pulses) at different frequencies (e.g., 1 Hz, 2 Hz, 5 Hz).

-

Measure the peak inward current for each pulse in the train.

-

Use-dependent block is quantified as the percentage reduction in the peak current of the last pulse relative to the first pulse in the train.

-

Visualizing the Mechanism and Workflows

State-Dependent Binding of this compound

The following diagram illustrates the preferential binding of this compound to the different states of the voltage-gated sodium channel.

Caption: State-dependent binding of this compound to sodium channels.

Experimental Workflow for Measuring Tonic Block

This diagram outlines the key steps in a whole-cell patch-clamp experiment to determine the tonic block of sodium channels by this compound.

Caption: Workflow for determining tonic sodium channel block.

Conclusion

This compound's mechanism of action on sodium channels is a multifaceted process characterized by potent, state- and use-dependent blockade. Its high affinity for the inactivated state, coupled with slow recovery kinetics, leads to a significant reduction in sodium current, particularly at higher heart rates. Furthermore, its ability to inhibit the late sodium current provides an additional layer of antiarrhythmic efficacy. A thorough understanding of these intricate molecular interactions and the experimental methodologies used to elucidate them is paramount for the continued development of safer and more effective antiarrhythmic therapies. This guide serves as a foundational resource for researchers dedicated to advancing the field of cardiac electropharmacology.

References

- 1. ccjm.org [ccjm.org]

- 2. Classification of the antiarrhythmic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]

- 5. Cardiac electrophysiologic effects of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: a new class I antiarrhythmic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Block of Na+ channel by this compound hydrochloride in isolated feline ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound prevents atrial fibrillation by late sodium current inhibition in atrial myocytes - Zou - Journal of Thoracic Disease [jtd.amegroups.org]

- 9. This compound prevents atrial fibrillation by late sodium current inhibition in atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cardiac Electrophysiology of Moricizine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cardiac electrophysiological effects of Moricizine, a Class I antiarrhythmic agent. The information is tailored for professionals in research, science, and drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Introduction

This compound (Ethmozine®) is a phenothiazine derivative classified as a Class I antiarrhythmic drug.[1][2] Its primary mechanism of action involves the blockade of cardiac sodium channels, which leads to a decrease in the maximum rate of depolarization of the cardiac action potential (Vmax).[3][4] While it shares properties with all three subclasses of Class I agents (IA, IB, and IC), it is most commonly categorized as a Class IC agent due to its slow dissociation kinetics from the sodium channel.[1] This guide delves into the nuanced electrophysiological profile of this compound, presenting its effects on various ion channels, the cardiac action potential, and overall cardiac conduction.

Effects on Cardiac Ion Channels

This compound's primary electrophysiological effects stem from its interaction with several key cardiac ion channels.

Sodium Channels (Nav)

The principal antiarrhythmic effect of this compound is its potent, use-dependent blockade of cardiac sodium channels (Nav1.5).[4][5] This blockade reduces the rapid inward sodium current (INa) responsible for the rapid upstroke (Phase 0) of the cardiac action potential.[3]

State-Dependent Blockade: this compound exhibits a higher affinity for the inactivated state of the sodium channel compared to the resting state.[6][7] This property contributes to its use-dependent effect, where the degree of block is more pronounced at faster heart rates.

Quantitative Data on Sodium Channel Blockade:

| Parameter | Value | Cell Type | Holding Potential | Reference |

| Tonic Block (Kd,app) | 6.3 µM | Guinea-pig atrial myocytes | -100 mV | [7] |

| 99.3 µM | Guinea-pig atrial myocytes | -140 mV | [7] | |

| 3.1 µM | Guinea-pig ventricular myocytes | -100 mV | [7] | |

| 30.2 µM | Guinea-pig ventricular myocytes | -140 mV | [7] | |

| Recovery Time Constant from Inactivation | 4.2 ± 2.0 s | Guinea-pig atrial myocytes | -100 mV | [7] |

| 3.0 ± 1.2 s | Guinea-pig atrial myocytes | -140 mV | [7] | |

| Dissociation Constant (Kd) - Resting State | 105 µM | Feline ventricular myocytes | -140 mV | [6] |

Late Sodium Current (INaL): this compound has also been shown to inhibit the late component of the sodium current (INaL).[8][9] Enhanced INaL is implicated in arrhythmogenesis, and its inhibition by this compound may contribute to the drug's antiarrhythmic effects, particularly in conditions like atrial fibrillation.[8][9] In one study, this compound (30 µM) significantly reduced the baseline INaL density in normal isolated atrial myocytes from 0.31±0.02 pA/pF to 0.56±0.02 pA/pF after being enhanced by ATX II to 1.44±0.03 pA/pF.[9]

Calcium Channels (Cav)

This compound can also exert a use-dependent block on L-type calcium channels (ICa-L).[9][10] This effect is more prominent at depolarized holding potentials and higher stimulation frequencies.[10] The suppression of ICa-L is thought to contribute to the shortening of the action potential duration observed with this compound treatment.[9][10]

Potassium Channels (Kv)

The effects of this compound on potassium currents are less pronounced. Some studies have reported a reversible depression of the time-dependent outward potassium current.[10] However, other research suggests that this compound does not significantly alter outward potassium currents in atrial myocytes.[9]

Effects on the Cardiac Action Potential

The multi-channel blocking properties of this compound lead to distinct changes in the cardiac action potential.

-

Phase 0: A concentration-dependent decrease in the maximal rate of phase 0 depolarization (Vmax) is the most prominent effect, resulting from the blockade of the fast inward sodium current.[3]

-

Phases 2 and 3 (Repolarization): this compound speeds the repolarization of phases 2 and 3, leading to a decrease in the action potential duration (APD).[2][3] This is in contrast to Class IA agents which typically prolong the APD.

-

Phase 4: this compound has no significant effect on the slope of phase 4 depolarization, meaning it does not directly suppress normal automaticity in pacemaker cells.[2][3] However, it can suppress abnormal automaticity in depolarized Purkinje fibers.[3]

Quantitative Data on Action Potential Parameters:

| Parameter | Effect | Tissue/Cell Type | Reference |

| Action Potential Duration (APD) | Decreased | Canine Purkinje fibers, Ventricular tissue | [2][3][4] |

| Effective Refractory Period (ERP) | Decreased | Canine Purkinje fibers | [3] |

| ERP/APD Ratio | Increased | - | [11] |

Effects on Cardiac Conduction and ECG

The electrophysiological effects of this compound at the cellular level translate into observable changes in cardiac conduction and the electrocardiogram (ECG).

-

Conduction Velocity: this compound slows conduction in the atrium, atrioventricular (AV) node, His-Purkinje system, and ventricular myocardium.[3]

-

ECG Intervals:

Dose-dependent effects on ECG intervals have been reported. [3]

Experimental Protocols

Whole-Cell Patch-Clamp for Sodium Current Analysis

This protocol is designed to measure the effects of this compound on peak and late sodium currents in isolated cardiac myocytes.

Cell Preparation:

-

Isolate single ventricular or atrial myocytes from animal models (e.g., guinea pig, rabbit, or mouse) using enzymatic digestion.

-

Plate the isolated cells on laminin-coated glass coverslips and allow them to adhere.

Solutions:

-

External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. To isolate sodium currents, other ionic currents are blocked (e.g., using CsCl to block K+ channels and nifedipine to block Ca2+ channels).

-

Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.

Voltage-Clamp Protocol for Peak INa:

-

Establish a whole-cell recording configuration.

-

Hold the membrane potential at -120 mV to ensure all sodium channels are in the resting state.

-

Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) for a short duration (e.g., 50 ms).

-

Record the peak inward current at each voltage step.

-

Perfuse the cell with this compound at various concentrations and repeat the voltage-clamp protocol.

Voltage-Clamp Protocol for Late INaL:

-

Hold the membrane potential at -90 mV.

-

Apply a depolarizing pulse to -20 mV for 300 ms at a frequency of 0.2 Hz.[8]

-

Measure the sustained inward current during the late phase of the depolarizing pulse.

-

To enhance the late current for easier measurement, an agonist such as Anemonia sulcata toxin II (ATX-II) can be used.[8]

-

Perfuse with this compound and repeat the protocol to assess its inhibitory effect.

In Vivo Electrophysiology Study

This protocol outlines the procedure for assessing the effects of this compound on cardiac conduction in an anesthetized animal model.

Animal Preparation:

-

Anesthetize the animal (e.g., mouse or rabbit) and maintain a stable body temperature.

-

Insert a catheter with pacing and recording electrodes into the heart via a jugular vein or carotid artery.

-

Record a baseline surface ECG.

Electrophysiological Measurements:

-

Sinus Node Function: Measure sinus cycle length and sinus node recovery time after overdrive pacing.

-

AV Conduction: Determine the Wenckebach cycle length and the effective refractory period of the AV node.

-

Atrial and Ventricular Refractoriness: Measure the effective refractory periods of the atrial and ventricular tissue using programmed electrical stimulation.

-

His-Purkinje Conduction: Measure the HV interval from an intracardiac electrogram.

-

Administer this compound intravenously or intraperitoneally and repeat the electrophysiological measurements at set time points.

Visualizations

Signaling Pathway of this compound's Effect on Late Sodium Current and CaMKII

Caption: this compound's inhibition of late INa and subsequent reduction of CaMKII activation.

Experimental Workflow for Patch-Clamp Analysis

Caption: Workflow for assessing this compound's effects on ion channels using patch-clamp.

Logical Relationships of this compound's Electrophysiological Effects

Caption: A logical flow of this compound's electrophysiological effects from ion channels to clinical outcomes.

Conclusion

This compound exhibits a complex cardiac electrophysiological profile, primarily characterized by a potent, use-dependent blockade of sodium channels. Its effects on calcium and potassium channels, although less pronounced, contribute to its overall action, particularly the shortening of the action potential duration. The detailed quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic and proarrhythmic potential of this compound and similar compounds. A thorough understanding of these multifaceted electrophysiological effects is crucial for the rational design and safe application of antiarrhythmic drugs.

References

- 1. Classification of the antiarrhythmic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ccjm.org [ccjm.org]

- 3. Cardiac electrophysiologic effects of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: pharmacodynamic, pharmacokinetic, and therapeutic profile of a new antiarrhythmic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Block of Na+ channel by this compound hydrochloride in isolated feline ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of this compound block of sodium current in isolated guinea-pig atrial myocytes. Atrioventricular difference of this compound block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdn.amegroups.cn [cdn.amegroups.cn]

- 9. This compound prevents atrial fibrillation by late sodium current inhibition in atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Use-dependent block of Ca2+ current by this compound in guinea-pig ventricular myocytes: a possible ionic mechanism of action potential shortening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clock-Modulating Activities of the Anti-Arrhythmic Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Moricizine in the Management of Ventricular Arrhythmias: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moricizine, a phenothiazine derivative, is a Class I antiarrhythmic agent historically utilized for the treatment of ventricular arrhythmias. Its primary mechanism of action involves the blockade of cardiac sodium channels, leading to alterations in myocardial electrophysiology. This technical guide provides an in-depth review of the pharmacodynamics of this compound, focusing on its molecular interactions, electrophysiological effects, and clinical efficacy in the context of ventricular arrhythmias. Quantitative data from key studies are summarized, and detailed experimental methodologies are provided to facilitate further research and development in this area.

Introduction

Ventricular arrhythmias, ranging from premature ventricular complexes (PVCs) to sustained ventricular tachycardia (VT) and fibrillation (VF), represent a significant cause of morbidity and mortality. Pharmacological intervention remains a cornerstone of therapy, with agents classified according to the Vaughan Williams system. This compound is classified as a Class I antiarrhythmic, although it exhibits properties that overlap with different subclasses.[1] It demonstrates a potent inhibitory effect on the fast inward sodium current (INa), which is crucial for the rapid depolarization (Phase 0) of the cardiac action potential.[2][3] This guide delves into the intricate pharmacodynamic properties of this compound, offering a comprehensive resource for professionals in cardiovascular drug development and research.

Mechanism of Action: Sodium Channel Blockade

The antiarrhythmic effect of this compound is primarily attributed to its ability to block voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[4] This blockade is state-dependent, meaning the drug has a higher affinity for the open and inactivated states of the channel compared to the resting state.[5][6] This property contributes to its use-dependent effect, where the degree of sodium channel blockade increases with higher heart rates, a characteristic feature of many Class I antiarrhythmics.[3]

By binding to the sodium channel, this compound reduces the influx of sodium ions during Phase 0 of the action potential. This leads to a decrease in the maximum rate of depolarization (Vmax) and a slowing of conduction velocity in the atria, atrioventricular (AV) node, His-Purkinje system, and ventricular myocardium.[2]

Signaling Pathway of this compound Action

References

- 1. Classification of the antiarrhythmic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cardiac electrophysiologic effects of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Proton-dependent inhibition of the cardiac sodium channel Nav1.5 by ranolazine [frontiersin.org]

- 4. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Block of Na+ channel by this compound hydrochloride in isolated feline ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound prevents atrial fibrillation by late sodium current inhibition in atrial myocytes - Zou - Journal of Thoracic Disease [jtd.amegroups.org]

An In-depth Technical Guide to the Chemical Structure and Properties of Moricizine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moricizine hydrochloride, a phenothiazine derivative, is a Class I antiarrhythmic agent historically used in the management of ventricular arrhythmias. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and underlying mechanism of action. Detailed experimental protocols for its synthesis and analysis are presented, alongside a summary of its key quantitative data. Furthermore, this document elucidates the signaling pathways influenced by this compound hydrochloride through detailed diagrams, offering valuable insights for researchers and professionals in the field of drug development and cardiovascular pharmacology.

Chemical Structure and Identification

This compound hydrochloride is the hydrochloride salt of this compound. Its chemical structure is characterized by a phenothiazine ring system substituted with a morpholinopropionyl group at the nitrogen atom and an ethyl carbamate group at position 2.

Chemical Structure of this compound Hydrochloride

Moricizine: A Technical Guide to its Classification as a Class I Antiarrhythmic Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moricizine is an antiarrhythmic agent of the phenothiazine class, utilized in the management of ventricular arrhythmias. Its classification within the Vaughan Williams system has been a subject of detailed electrophysiological investigation. This technical guide provides an in-depth analysis of the core experimental evidence and data that establish this compound as a Class I antiarrhythmic agent, with a particular focus on its sodium channel blocking properties and its place within the Class I subclasses.

Core Mechanism of Action: Sodium Channel Blockade

The primary antiarrhythmic effect of this compound is mediated through the blockade of voltage-gated sodium channels (Nav1.5) in cardiomyocytes. This action reduces the rapid influx of sodium ions during Phase 0 of the cardiac action potential. By inhibiting this inward current, this compound decreases the maximum rate of depolarization (Vmax) of the action potential, thereby slowing conduction velocity in atrial and ventricular muscle as well as the His-Purkinje system.[1] This fundamental action is the hallmark of Class I antiarrhythmic agents.

This compound exhibits a "use-dependent" or "state-dependent" block, meaning its affinity for the sodium channel is higher when the channel is in the open or inactivated state compared to the resting state.[2][3] This property makes it more effective at higher heart rates, as the sodium channels spend more time in the open and inactivated states. The drug binds to and dissociates from the sodium channel at a rate that has led to discussion regarding its specific subclass, but with a strong leaning towards Class IC characteristics due to its slow kinetics of attachment and detachment.[4]

Electrophysiological Effects of this compound

The classification of this compound is rooted in its distinct effects on the electrophysiological properties of cardiac tissue. These effects have been characterized through a variety of preclinical and clinical experimental protocols.

Effects on Cardiac Action Potential and Refractoriness

In preclinical studies, this compound has been shown to produce a concentration-dependent decrease in the maximal rate of Phase 0 depolarization.[1] It also accelerates repolarization of phases 2 and 3, leading to a decrease in the action potential duration (APD) and the effective refractory period (ERP) in cardiac Purkinje fibers.[1][5] While the shortening of APD is a characteristic often associated with Class IB agents, the potent reduction in Vmax is more aligned with Class IA and IC.[5] However, some studies suggest that this compound's effect on shortening the action potential duration is due to the suppression of the L-type Ca2+ current.[6][7]

Effects on ECG Intervals

In clinical settings, this compound's electrophysiological effects are reflected in changes to the electrocardiogram (ECG). It causes a dose-related prolongation of the PR and QRS intervals, indicative of slowed conduction through the atrioventricular (AV) node and the ventricular myocardium.[5] Concurrently, it often shortens the JT interval.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data from electrophysiological studies of this compound.

| Parameter | Value | Species/Tissue | Experimental Condition | Reference |

| Sodium Channel Blockade | ||||

| Dissociation Constant (Kd) - Resting State | 105 µM | Feline Ventricular Myocytes | Holding Potential = -140 mV | [8] |

| Hill Coefficient | 1.3 | Feline Ventricular Myocytes | [8] | |

| Shift in Steady-State Inactivation (h∞) | -7.3 ± 2.4 mV | Feline Ventricular Myocytes | 30 µM this compound | [8] |

| Recovery from Inactivation Time Constant | 8 seconds | Feline Ventricular Myocytes | Holding Potential = -140 mV, 30 µM this compound | [8] |

| Parameter | Effect | Tissue/Setting | Reference |

| Action Potential & ECG Parameters | |||

| Maximal Rate of Phase 0 Depolarization (Vmax) | Concentration-dependent decrease | Cardiac Purkinje Fibers | [1] |

| Action Potential Duration (APD) | Decreases | Cardiac Purkinje Fibers | [1][5] |

| Effective Refractory Period (ERP) | Decreases | Cardiac Purkinje Fibers | [1][5] |

| PR Interval | Dose-related prolongation | Human | [5] |

| QRS Duration | Dose-related prolongation | Human | [5] |

| JT Interval | Shortening | Human | [5] |

| AH Interval | Lengthening | Human | [1] |

| HV Interval | Lengthening | Human | [1] |

Experimental Protocols

The characterization of this compound's electrophysiological properties relies on several key experimental techniques.

Whole-Cell Voltage Clamp

Objective: To measure the effect of this compound on the sodium current (INa) in isolated cardiomyocytes.

Methodology:

-

Cell Isolation: Single ventricular myocytes are enzymatically isolated from cardiac tissue (e.g., feline or canine ventricle).

-

Pipette Preparation: Borosilicate glass micropipettes are fabricated and filled with an internal solution containing ions that mimic the intracellular environment.

-

Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (gigaohm) seal.

-

Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured by a brief pulse of suction, allowing electrical access to the cell's interior.

-

Voltage Clamp Protocol: A specific voltage protocol is applied to the cell membrane. To study the effect on the peak sodium current, the cell is held at a negative holding potential (e.g., -140 mV) and then depolarized to various test potentials.

-

Data Acquisition: The resulting ionic currents are recorded and amplified. The peak inward current, primarily carried by sodium ions, is measured before and after the application of varying concentrations of this compound.

-

Analysis: The concentration-response curve is plotted to determine parameters such as the dissociation constant (Kd) and Hill coefficient. Protocols are also designed to assess the state-dependence of the block by varying the holding potential and using pulse trains to measure recovery from inactivation.

Measurement of Action Potential Duration and Effective Refractory Period

Objective: To determine the effect of this compound on the duration of the cardiac action potential and the refractory period.

Methodology:

-

Tissue Preparation: A strip of cardiac tissue, such as a canine Purkinje fiber, is dissected and placed in a tissue bath perfused with a physiological salt solution.

-

Microelectrode Impalement: A sharp glass microelectrode is used to impale a single cell to record the transmembrane potential.

-

Stimulation: The tissue is stimulated at a constant rate using an external electrode.

-

Action Potential Recording: The action potentials are recorded before and after the addition of this compound to the perfusate. The action potential duration is typically measured at 50% and 90% of repolarization (APD50 and APD90).

-

Effective Refractory Period (ERP) Measurement: To measure the ERP, a train of stimuli (S1) is delivered at a constant cycle length, followed by a premature stimulus (S2) at progressively shorter coupling intervals. The ERP is defined as the longest S1-S2 interval that fails to elicit a propagated action potential.

Visualizations

Signaling Pathway of this compound's Action

Caption: Mechanism of action of this compound on the cardiac sodium channel.

Experimental Workflow for Class I Antiarrhythmic Classification

References

- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 5. ccjm.org [ccjm.org]

- 6. This compound prevents atrial fibrillation by late sodium current inhibition in atrial myocytes - Zou - Journal of Thoracic Disease [jtd.amegroups.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

Early Preclinical Development of Moricizine: A Technical Guide

Introduction

Moricizine, a phenothiazine derivative, is a Class I antiarrhythmic agent developed for the management of ventricular arrhythmias. Sold under the trade name Ethmozine, it was utilized for the prophylaxis and treatment of life-threatening ventricular tachyarrhythmias. This technical guide provides an in-depth overview of the core preclinical studies that characterized the pharmacodynamic, pharmacokinetic, and toxicological profile of this compound, laying the groundwork for its clinical evaluation. The focus is on the foundational in vitro and in vivo experiments that elucidated its mechanism of action and established its initial efficacy and safety profile.

Mechanism of Action

This compound is classified as a Class I antiarrhythmic drug, primarily exerting its effect by blocking the fast inward sodium channels in myocardial tissue. This action reduces the maximal rate of depolarization of the cardiac action potential (Vmax of phase 0), thereby slowing conduction velocity in the atria, atrioventricular (AV) node, His-Purkinje system, and ventricular myocardium.

Preclinical studies in cardiac Purkinje fibers demonstrated that this compound produces a concentration-dependent decrease in Vmax. Unlike some other Class I agents, it also speeds up the repolarization of phases 2 and 3, leading to a decrease in the action potential duration (APD) and the effective refractory period (ERP). However, the ratio of the effective refractory period to the action potential duration (ERP/APD) is increased.

This compound has also been shown to suppress abnormal automaticity in depolarized Purkinje fibers and to inhibit both early and delayed afterdepolarizations, which are mechanisms that can trigger arrhythmias. Its sodium channel blocking effect is use-dependent, meaning the blockade is more pronounced at faster heart rates, which is a desirable characteristic for an antiarrhythmic agent. More recent preclinical work has also suggested that this compound can inhibit the late sodium current (INaL), which may contribute to its antiarrhythmic effects, particularly in conditions like atrial fibrillation.

Moricizine's Impact on Cardiac Action Potential Duration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moricizine is a Class I antiarrhythmic agent with a complex electrophysiological profile that distinguishes it from typical subclassifications. A primary characteristic of this compound is its concentration-dependent effect on the duration of the cardiac action potential (APD). This technical guide provides an in-depth analysis of this compound's effects on cardiac APD, supported by quantitative data, detailed experimental methodologies, and visualizations of the underlying molecular pathways. The primary mechanism of action involves the blockade of cardiac sodium channels, including a significant inhibition of the late sodium current (INaL), which contributes to its effect on repolarization. This document aims to serve as a comprehensive resource for researchers and professionals in the field of cardiac electrophysiology and drug development.

Introduction

This compound is a phenothiazine derivative classified as a Class I antiarrhythmic drug. Its electrophysiological effects are complex, sharing properties with Class IA, IB, and IC agents. A key action of this compound is the blockade of fast sodium channels in myocardial tissue, which slows the maximum rate of depolarization (Vmax) of the cardiac action potential. Crucially, this compound also modulates the repolarization phase, primarily by shortening the action potential duration (APD). This effect is observed across various cardiac tissues, including ventricular and atrial myocardium, as well as in Purkinje fibers.[1][2] Recent evidence has highlighted the inhibition of the late component of the sodium current (INaL) as a significant contributor to its antiarrhythmic properties and its influence on APD.[3][4]

Quantitative Effects of this compound on Cardiac Action Potential Duration

This compound exerts a concentration-dependent shortening of the cardiac action potential duration. The following tables summarize the quantitative effects of this compound on APD at 90% repolarization (APD90) in different cardiac tissues as documented in preclinical studies.

Table 1: Effect of this compound on APD90 in Canine Purkinje Fibers

| This compound Concentration (g/ml) | Tissue Type | Effect on APD90 | Reference |

| 1 x 10-7 | Canine Purkinje Fibers | Significant decrease | [5] |

Note: While the study indicates a significant decrease, specific percentage changes at varying concentrations were not detailed in the available literature. A study on developmental electrophysiologic effects noted that this compound shortened APD90 to a greater extent in adult canine Purkinje fibers compared to neonatal fibers.[6]

Table 2: Effect of this compound on Late Sodium Current (INaL) in Atrial Myocytes

| This compound Concentration (µM) | Tissue Type | Parameter | Effect | Reference |

| 30 | Mouse Atrial Myocytes (Angiotensin II-treated) | INaL Density | Reduced to near normal levels (from 0.54±0.06 pA/pF to 0.40±0.07 pA/pF) | [4] |

| 30 | Normal Mouse Atrial Myocytes (ATX-II enhanced) | INaL Density | Significantly reduced from 1.44±0.03 pA/pF to 0.56±0.02 pA/pF | [3] |

Note: The inhibition of the late sodium current contributes to the shortening of the action potential duration.

Mechanism of Action: Ion Channel Effects and Signaling Pathways

This compound's primary mechanism of action is the blockade of voltage-gated sodium channels (Nav1.5). This includes both the peak and the late components of the sodium current. The block of the peak sodium current slows conduction velocity, while the inhibition of the late sodium current (INaL) is a key factor in the shortening of the APD.[3][4]

An enhanced late sodium current is associated with prolonged APD and can lead to arrhythmias. This compound's ability to inhibit this current is thought to be a significant component of its antiarrhythmic effect.[3] Furthermore, studies have indicated that this compound may also have a minor inhibitory effect on the L-type calcium current (ICa-L) in a use-dependent manner, which could also contribute to APD shortening.[3][7] There is no significant alteration of outward potassium currents.[3]

Recent research has elucidated a signaling pathway involving Calcium/calmodulin-dependent protein kinase II (CaMKII) in the context of this compound's action on INaL. In pathological conditions such as those induced by Angiotensin II, CaMKII activity is upregulated, leading to an enhancement of INaL. This compound has been shown to reduce the phosphorylation of CaMKII, thereby mitigating the increase in INaL and contributing to the prevention of atrial fibrillation.[4]

Experimental Protocols

Microelectrode Recording in Canine Purkinje Fibers

This protocol is based on standard microelectrode techniques used to assess the effects of this compound on the action potential of canine Purkinje fibers.[6]

-

Tissue Preparation: Hearts are excised from mongrel dogs. Free-running Purkinje fibers (false tendons) are dissected from the ventricles.

-

Superfusion: The preparations are placed in a tissue bath and superfused with Tyrode's solution at 37°C, gassed with 95% O2 and 5% CO2.

-

Tyrode's Solution Composition (in mM): NaCl 137, KCl 4, MgCl2 1, NaH2PO4 0.9, NaHCO3 12, CaCl2 2.7, D-glucose 5.5.

-

-

Stimulation: Tissues are stimulated using bipolar silver electrodes with square-wave pulses of 1-2 ms duration at a voltage approximately 20% above the threshold. A basic cycle length of 1000 ms (1 Hz) is commonly used.

-

Recording: Transmembrane action potentials are recorded using glass microelectrodes filled with 3 M KCl, with tip resistances of 10-20 MΩ. The output is displayed on an oscilloscope.

-

Drug Application: After a stabilization period, this compound is added to the superfusate at various concentrations to determine its effects on action potential parameters.

Whole-Cell Patch-Clamp Recording in Atrial Myocytes

This protocol is adapted from studies investigating the effect of this compound on the late sodium current in isolated mouse atrial myocytes.[4]

-

Cell Isolation: Atrial myocytes are enzymatically isolated from mouse hearts.

-

External Solution: The standard external solution for recording INaL contains (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 5.5 glucose, and 10 HEPES (pH adjusted to 7.4 with NaOH).

-

Internal Solution: The pipette solution for INaL recording contains (in mM): 120 CsF, 20 CsCl, 10 EGTA, and 10 HEPES (pH adjusted to 7.3 with CsOH).

-

Recording: Whole-cell patch-clamp recordings are performed at room temperature. A voltage-clamp protocol is used where the cell is held at a holding potential of -120 mV and depolarizing pulses are applied to elicit sodium currents.

-

Drug Application: this compound is applied via the external solution to determine its effect on the amplitude and kinetics of the late sodium current.

Discussion and Conclusion

The available data consistently demonstrate that this compound shortens the cardiac action potential duration in a concentration-dependent manner. This effect is a result of its complex interaction with cardiac ion channels, most notably the blockade of both peak and late sodium currents. The inhibition of INaL is a particularly important mechanism, as it directly counteracts the pathological prolongation of the APD that can lead to arrhythmias. The involvement of the CaMKII signaling pathway in the modulation of INaL and its subsequent inhibition by this compound provides a deeper understanding of its therapeutic potential, especially in the context of atrial fibrillation.

For drug development professionals, the multifaceted nature of this compound's action highlights the importance of a comprehensive electrophysiological assessment of new antiarrhythmic compounds. The experimental protocols detailed in this guide provide a framework for such evaluations. Future research should aim to provide more detailed dose-response data for this compound's effects on APD across a wider range of cardiac tissues and species to build a more complete preclinical profile. A thorough understanding of a compound's interaction with various ion channels and signaling pathways is critical for predicting its clinical efficacy and safety.

References

- 1. Cardiac electrophysiologic effects of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ccjm.org [ccjm.org]

- 3. This compound prevents atrial fibrillation by late sodium current inhibition in atrial myocytes - Zou - Journal of Thoracic Disease [jtd.amegroups.org]

- 4. This compound prevents atrial fibrillation by late sodium current inhibition in atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrophysiologic aspects of this compound HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The developmental electrophysiologic effects of this compound HCl on the canine cardiac Purkinje fiber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Use-dependent block of Ca2+ current by this compound in guinea-pig ventricular myocytes: a possible ionic mechanism of action potential shortening - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Electrophysiological Profile of Moricizine on Cardiac Purkinje Fibers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Moricizine is a Class I antiarrhythmic agent with established efficacy in the management of ventricular arrhythmias. Its primary mechanism of action involves the blockade of cardiac sodium channels, leading to alterations in the electrophysiological properties of cardiac tissues, including the specialized conduction system. This technical guide provides an in-depth overview of the in-vitro effects of this compound on cardiac Purkinje fibers, a critical component of the heart's conduction system and a key site of action for many antiarrhythmic drugs. This document synthesizes quantitative data from published studies, details established experimental protocols for the assessment of drug effects on Purkinje fibers, and presents visual representations of the underlying molecular interactions and experimental workflows. The information contained herein is intended to serve as a comprehensive resource for researchers and professionals involved in the study of cardiac electrophysiology and the development of novel antiarrhythmic therapies.

Electrophysiological Effects of this compound on Purkinje Fibers

This compound exerts a concentration-dependent effect on the electrophysiological characteristics of cardiac Purkinje fibers. Its primary actions include a decrease in the maximal rate of phase 0 depolarization (Vmax), a shortening of the action potential duration (APD), and a suppression of abnormal automaticity.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key electrophysiological parameters of Purkinje fibers as reported in in-vitro studies.

Table 1: Effect of this compound on Peak Sodium Current (INaP) in Atrial Myocytes *

| Concentration (µM) | Peak INaP Blockade (%) |

| 30 | 64.88 ± 3.82 |

*Data from atrial myocytes, which share electrophysiological similarities with Purkinje fibers.[2]

Table 2: General Electrophysiological Effects of this compound on Canine Purkinje Fibers

| Parameter | Effect | Concentration Dependence |

| Maximal Rate of Depolarization (Vmax) | Decrease | Concentration-dependent[1] |

| Action Potential Duration at 90% Repolarization (APD90) | Shortening | -[3] |

| Abnormal Automaticity | Suppression | -[3] |

Mechanism of Action and Signaling Pathways

This compound is classified as a Class IC antiarrhythmic agent, signifying its potent blockade of the fast inward sodium current (INa) which is responsible for the rapid upstroke (Phase 0) of the cardiac action potential.[4]

Sodium Channel Blockade

This compound exhibits a high affinity for the inactivated state of the voltage-gated sodium channel (Nav1.5), which contributes to its use-dependent properties, meaning its blocking effect is more pronounced at higher heart rates.[5] The recovery from this block is slow.[6] By binding to the sodium channel, this compound reduces the influx of sodium ions during depolarization, thereby slowing the conduction velocity in cardiac tissue.

Effects on Other Ion Channels

In addition to its primary effect on sodium channels, this compound has been shown to affect other ion currents that contribute to the cardiac action potential. It can suppress the L-type calcium current (ICa-L) in a use-dependent manner, which may contribute to the observed shortening of the action potential duration.[2][7]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for this compound's action on a Purkinje fiber.

References

- 1. Cardiac electrophysiologic effects of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound prevents atrial fibrillation by late sodium current inhibition in atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The developmental electrophysiologic effects of this compound HCl on the canine cardiac Purkinje fiber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound prevents atrial fibrillation by late sodium current inhibition in atrial myocytes - Zou - Journal of Thoracic Disease [jtd.amegroups.org]

- 5. Analysis of this compound block of sodium current in isolated guinea-pig atrial myocytes. Atrioventricular difference of this compound block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New classification of this compound and propafenone based on electrophysiologic and electrocardiographic data from isolated rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Use-dependent block of Ca2+ current by this compound in guinea-pig ventricular myocytes: a possible ionic mechanism of action potential shortening - PMC [pmc.ncbi.nlm.nih.gov]

Moricizine's Inhibition of the Late Sodium Current: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moricizine, a phenothiazine derivative classified as a Class I antiarrhythmic agent, has demonstrated efficacy in the management of ventricular arrhythmias.[1] While its primary mechanism of action involves the blockade of the fast inward sodium current (INa), emerging evidence highlights its significant inhibitory effect on the late component of the sodium current (INaL).[2][3] This persistent inward current, though small in amplitude under physiological conditions, is augmented in various pathological states and contributes to arrhythmogenesis by prolonging the action potential duration (APD) and inducing cellular calcium overload.[2][4] This guide provides a comprehensive technical overview of this compound's interaction with the late sodium current, presenting quantitative data, detailed experimental methodologies, and mechanistic visualizations to support further research and drug development efforts.

Introduction to the Late Sodium Current (INaL)

The cardiac action potential is initiated by a large, transient influx of sodium ions through voltage-gated sodium channels (Nav), giving rise to the peak sodium current (INaP).[4] Following this initial activation, a small fraction of sodium channels do not inactivate completely and continue to conduct a persistent, or late, sodium current (INaL) throughout the plateau phase of the action potential.[2][4]

Under normal physiological conditions, INaL constitutes only about 0.1–1.0% of the peak current.[2] However, in pathological conditions such as heart failure, ischemia, and certain genetic channelopathies, INaL can be significantly enhanced.[2] This augmented late current disrupts the delicate balance of ionic currents during repolarization, leading to:

-

Action Potential Duration (APD) Prolongation: The persistent inward sodium current counteracts the outward potassium currents responsible for repolarization, thereby prolonging the APD.[4]

-

Early Afterdepolarizations (EADs): Prolonged APD can create a window for the reactivation of L-type calcium channels, leading to EADs, which are triggers for arrhythmias like Torsades de Pointes.[2]

-

Cellular Calcium Overload: The increased intracellular sodium concentration resulting from enhanced INaL can reverse the function of the sodium-calcium exchanger (NCX), leading to an influx of calcium and subsequent cellular calcium overload. This can trigger delayed afterdepolarizations (DADs) and contribute to contractile dysfunction and structural remodeling.[2]

Given its pro-arrhythmic consequences, the inhibition of INaL has emerged as a promising therapeutic strategy for the management of various cardiac arrhythmias.[2][4]

This compound's Mechanism of Action on Sodium Channels

This compound is classified as a Class I antiarrhythmic drug due to its potent blockade of cardiac sodium channels.[5][6] It exhibits a high affinity for sodium channels, particularly in the inactivated state, and displays slow dissociation kinetics.[2][7] This "use-dependent" or "rate-dependent" block means its inhibitory effect is more pronounced at higher heart rates when there is less time for the drug to dissociate from the channel between beats.[1][5] While traditionally recognized for its impact on the peak sodium current, leading to a reduction in the maximal rate of depolarization (Vmax) and slowed conduction velocity, its effect on the late component of the sodium current is a key aspect of its antiarrhythmic profile.[2][5][6]

Quantitative Analysis of this compound's Effect on INaL

Studies have quantified the inhibitory effects of this compound on both the peak and late sodium currents. The following tables summarize key findings from electrophysiological investigations.

| Parameter | Value | Experimental Model | Notes | Reference |

| INaL Inhibition | This compound significantly reduced ATX-II-enhanced INaL current density to 0.56 ± 0.02 pA/pF. | Normal isolated atrial myocytes | ATX-II (Sea anemone toxin II) is used to enhance the late sodium current for easier measurement. | [2] |

| INaP Inhibition | INaP was reduced by 35.13% ± 3.84% by this compound in the presence of ATX-II. | Normal isolated atrial myocytes | This demonstrates that this compound inhibits both the peak and late components of the sodium current. | [2] |

| Dissociation Constant (Kd) for Resting State | 105 µM | Single feline ventricular myocytes | This value reflects the affinity of this compound for the sodium channel in its resting state. | [7] |

| Hill Coefficient | 1.3 | Single feline ventricular myocytes | A Hill coefficient greater than 1 suggests positive cooperativity in binding, although a value of 1.3 is close to 1, indicating a binding stoichiometry approaching 1:1. | [7] |

| Shift in Steady-State Inactivation | A hyperpolarizing shift of 7.3 ± 2.4 mV with 30 µM this compound. | Single feline ventricular myocytes | This indicates that this compound stabilizes the inactivated state of the sodium channel, a key mechanism for INaL inhibition. | [7] |

| Recovery from Inactivation | Time constant of recovery was retarded to 8 seconds at -140 mV in the presence of 30 µM this compound. | Single feline ventricular myocytes | The slow recovery from inactivation contributes to the use-dependent block of the sodium channel. | [7] |

Detailed Experimental Protocols

The following sections describe the methodologies employed in key studies investigating the effects of this compound on the late sodium current.

Animal Model and Cardiomyocyte Isolation (Zou et al., 2022)

-

Animal Model: C57Bl/6 mice were used. Atrial fibrillation (AF) was induced by angiotensin II (Ang II) infusion (750 ng/kg/min) for 4 weeks. A control group received saline, and a treatment group received Ang II plus this compound.[2][8]

-

Cardiomyocyte Isolation: Atrial myocytes were isolated from the left and right atria of the mice. The hearts were excised and perfused with a Ca2+-free Tyrode's solution containing collagenase type II. The atria were then minced and gently agitated to release individual cardiomyocytes.[2]

Electrophysiological Recordings (Zou et al., 2022)

-

Technique: The whole-cell patch-clamp technique was used to record sodium currents from isolated atrial myocytes.[2][8]

-

External Solution (for INaL): Composed of (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose (pH adjusted to 7.4 with NaOH).[2]

-

Internal Solution (Pipette Solution): Composed of (in mM): 140 CsF, 10 NaCl, 10 EGTA, and 10 HEPES (pH adjusted to 7.3 with CsOH). Cesium was used to block potassium currents.[2]

-

Voltage-Clamp Protocol for INaL: Cells were held at a holding potential of -120 mV. A 200 ms depolarizing pulse to -20 mV was applied to inactivate the peak sodium current, followed by a repolarizing step to -50 mV for 800 ms to measure the late sodium current.[2]

-

INaL Enhancement: Sea anemone toxin II (ATX-II) was used to enhance the late sodium current for more accurate measurement.[2]

Western Blot Analysis (Zou et al., 2022)

-

Objective: To determine if this compound's effect on INaL was due to a change in the expression of the Nav1.5 protein, the primary cardiac sodium channel isoform.[2]

-

Methodology: Protein was extracted from control, Ang II-stimulated, and this compound-cotreated HL-1 cells. Protein expression of Nav1.5 was quantified using Western blotting, with GAPDH used as a loading control.[2][8]

-

Result: No significant difference in Nav1.5 expression was observed between the groups, indicating that this compound's effect is a direct channel block rather than an alteration of channel expression.[2]

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

Caption: this compound's preferential binding to the inactivated state of the sodium channel.

Caption: Workflow for electrophysiological assessment of this compound's effect on INaL.

Caption: Proposed signaling pathway of this compound's action in Angiotensin II-induced atrial fibrillation.

Discussion and Future Directions

Future research should aim to:

-

Determine the IC50 of this compound for INaL: While studies have demonstrated significant inhibition, the precise half-maximal inhibitory concentration (IC50) for INaL under various conditions would be valuable for comparative pharmacology.

-

Investigate State-Dependence in More Detail: Further elucidating the binding kinetics of this compound to the different states of the sodium channel will provide a more refined understanding of its use-dependent properties.

-

Explore Clinical Implications: Randomized controlled trials are needed to further establish the clinical efficacy and safety of this compound specifically for arrhythmias driven by enhanced INaL.

Conclusion

This compound is a multi-faceted antiarrhythmic agent whose mechanism of action extends beyond simple peak sodium current blockade. Its significant inhibitory effect on the late sodium current represents a crucial component of its therapeutic profile. This technical guide has synthesized the current understanding of this compound's interaction with INaL, providing quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a resource for the scientific and drug development communities. A deeper appreciation of this aspect of this compound's pharmacology may open new avenues for its clinical application and for the design of novel INaL-targeted antiarrhythmic therapies.

References

- 1. ccjm.org [ccjm.org]

- 2. This compound prevents atrial fibrillation by late sodium current inhibition in atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound prevents atrial fibrillation by late sodium current inhibition in atrial myocytes - Zou- Journal of Thoracic Disease [jtd.amegroups.org]

- 4. Frontiers | Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents [frontiersin.org]

- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 6. Cardiac electrophysiologic effects of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Block of Na+ channel by this compound hydrochloride in isolated feline ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound prevents atrial fibrillation by late sodium current inhibition in atrial myocytes - Zou - Journal of Thoracic Disease [jtd.amegroups.org]

An In-depth Technical Guide to the Pharmacokinetics and First-Pass Metabolism of Moricizine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moricizine is a phenothiazine (B1677639) derivative classified as a Class I antiarrhythmic agent, specifically demonstrating properties of both Class IA and IB. It is utilized in the management of ventricular arrhythmias. A thorough understanding of its pharmacokinetic profile, particularly its extensive first-pass metabolism, is critical for its safe and effective use. This guide provides a detailed overview of the absorption, distribution, metabolism, and excretion of this compound, with a focus on its significant first-pass effect.

Data Presentation

Table 1: Key Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Bioavailability (Oral) | 34-38% | [1] |

| Plasma Protein Binding | ~95% | [2][3] |

| Time to Peak Concentration (Tmax) | 0.5 - 2 hours | |

| Elimination Half-life (t½) | 2 - 6 hours | [2][3] |

| Volume of Distribution (Vd) | ~4 L/kg | [3] |

| Metabolism | Extensive hepatic first-pass metabolism | [2][3] |

| Excretion | Primarily as metabolites in feces (56%) and urine (39%); <1% unchanged in urine |

Table 2: Pharmacokinetic Parameters of this compound After Escalating Multiple Oral Doses in Healthy Volunteers

| Dose (mg, q8h) | Cmax (ng/mL) | Cmin (ng/mL) | AUC₀₋₈ (ng·h/mL) |

| 150 | 344 ± 167 | 62 ± 37 | 1001 ± 411 |

| 200 | 487 ± 252 | 84 ± 45 | 1414 ± 613 |

| 250 | 583 ± 279 | 114 ± 68 | 1812 ± 813 |

| 300 | 721 ± 383 | 143 ± 85 | 2243 ± 1139 |

Data presented as mean ± standard deviation. Cmax = Maximum plasma concentration; Cmin = Minimum plasma concentration; AUC₀₋₈ = Area under the plasma concentration-time curve from 0 to 8 hours.

First-Pass Metabolism

This compound undergoes extensive first-pass metabolism in the liver, which significantly reduces its systemic bioavailability to approximately 34-38%.[1] This presystemic elimination is a critical factor in determining the oral dosage regimen. The metabolism is complex, involving multiple enzymatic pathways and resulting in the formation of numerous metabolites, some of which may possess pharmacological activity.[3][4] The extensive nature of this first-pass effect necessitates careful consideration of factors that can influence hepatic function and drug-metabolizing enzyme activity, such as liver disease or co-administration of other drugs.

Metabolic Pathways of this compound

This compound is extensively biotransformed into a large number of metabolites, with at least 35 identified in plasma and 51 in urine.[5] The primary metabolic reactions include sulfoxidation, N-dealkylation, and hydrolysis. Some of the major identified metabolites include this compound sulfoxide, this compound sulfone, and 2-amino-10-glucuronophenothiazine.[5] The complexity of its metabolism contributes to the variability in its pharmacokinetic profile among individuals.

Caption: Metabolic pathway of this compound.

Experimental Protocols

Pharmacokinetic Study in Healthy Volunteers

A representative experimental design to evaluate the pharmacokinetics of this compound in healthy volunteers would involve the following steps:

-

Subject Recruitment: Enrollment of healthy adult male and/or female volunteers, typically within a specific age and body mass index (BMI) range. Exclusion criteria would include a history of significant medical conditions, particularly cardiovascular, hepatic, or renal disease, and use of concomitant medications.

-

Study Design: An open-label, single-dose or multiple-dose, crossover, or parallel-group study design. For a single-dose study, subjects would receive a single oral dose of this compound. For a multiple-dose study, subjects would receive this compound for a specified period to achieve steady-state concentrations.[6]

-

Dosing: Administration of a standardized oral dose of this compound hydrochloride with a specified volume of water after an overnight fast.

-

Blood Sampling: Collection of venous blood samples into heparinized tubes at predose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).

-

Plasma Preparation: Centrifugation of blood samples to separate plasma, which is then stored frozen (e.g., at -20°C or -80°C) until analysis.

-

Drug Analysis: Quantification of this compound and its major metabolites in plasma samples using a validated analytical method, such as high-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometric (MS) detection.

-

Pharmacokinetic Analysis: Calculation of key pharmacokinetic parameters from the plasma concentration-time data using non-compartmental or compartmental analysis. Parameters would include Cmax, Tmax, AUC, t½, Vd, and clearance (CL).

Caption: Experimental workflow for a pharmacokinetic study.

Analytical Methodology: HPLC-MS/MS for this compound Quantification

A common and sensitive method for the quantification of this compound in biological matrices is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

-

Sample Preparation: Protein precipitation of plasma samples with a solvent such as acetonitrile (B52724), followed by centrifugation to remove precipitated proteins. The supernatant is then diluted and injected into the HPLC system.

-

Chromatographic Separation: Separation of this compound from endogenous plasma components and its metabolites on a C18 reversed-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile or methanol) is typically used.

-

Mass Spectrometric Detection: Detection using an electrospray ionization (ESI) source in positive ion mode. The transition of the protonated molecular ion [M+H]⁺ to a specific product ion is monitored for quantification (Multiple Reaction Monitoring - MRM).

Logical Relationships in this compound Pharmacokinetics

The interplay between absorption, first-pass metabolism, and systemic circulation is central to understanding the pharmacokinetic profile of this compound.

Caption: First-pass metabolism of this compound.

Conclusion